Doxorubicin-MVCP
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Overview
Description
Doxorubicin-MVCP, also known as MC-Val-Cit-PAB-Doxorubicin, is a Doxorubicin derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. This compound can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. This compound is a useful agent to make Doxorubicin-conjugate for drug delivery, nanodrug research.
Scientific Research Applications
Doxorubicin's Multifaceted Mechanisms
Doxorubicin (DOX) exhibits a broad spectrum of activity against various cancers, including carcinomas, sarcomas, and hematological cancers. While its precise mechanisms of action are under debate, it is known to induce cell death through multiple pathways, including reactive oxygen species (ROS) generation, DNA-adduct formation, topoisomerase II inhibition, histone eviction, and dysregulation of calcium, iron, and ceramide homeostasis. Additionally, DOX can enhance the immune-mediated clearance of tumor cells by aiding dendritic cell activation and tumor antigen presentation (Sruthi Sritharan & Nageswaran Sivalingam, 2021).
Nanotechnological Advances
Nanotechnological Innovations
Nanotechnology has played a pivotal role in improving the delivery and therapeutic efficacy of DOX. Numerous nanotechnological platforms, such as liposomes, polymeric nanoparticles, polymer-drug conjugates, and polymeric micelles, have been developed to optimize the delivery of DOX, aiming to enhance its anticancer efficacy while minimizing side effects. These advancements not only offer improved clinical benefits but also open avenues for future research in cancer therapeutics (Maximiliano Cagel et al., 2017).
Molecular Insights and Protective Strategies
Understanding Cardiotoxicity and Protective Measures
Despite its therapeutic prowess, DOX is notorious for its cardiotoxic effects. Recent research sheds light on the molecular underpinnings of this adverse effect, specifically focusing on mitochondrial damage, ROS production, and iron metabolism. Natural products and herb extracts are being investigated for their potential to mitigate DOX-induced cardiotoxicity. These findings underscore the complexity of DOX's impact on the heart and highlight the need for further investigation into therapeutic interventions (Jie Yu et al., 2018).
Properties
Molecular Formula |
C56H67N7O19 |
---|---|
Molecular Weight |
1142.182 |
SMILES |
O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O |
Appearance |
Solid powder |
Synonyms |
Doxorubicin-MVCP; MC-Val-Cit-PAB-Doxorubicin; MC-Val-Cit-PAB-Dox.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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